molecular formula C9H11N3O B8757434 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one

Cat. No. B8757434
M. Wt: 177.20 g/mol
InChI Key: GNNGOBBGXHJRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07728131B2

Procedure details

6.01 g of N,N-dimethylformamide dimethylacetal was added to 1.54 g of 5-acetylpyrimidine (Khim. Geterotsikl. Soedim., 1981, (7), 958-962) and the mixture was heated at reflux for 15 hours. After the reaction solution was air-cooled, a small amount of diisopropyl ether was added and the deposited crystal was collected by filtration to obtain 1.52 g of the objective compound as reddish brown crystals.
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[C:9]([C:12]1[CH:13]=[N:14][CH:15]=[N:16][CH:17]=1)(=[O:11])[CH3:10].C(OC(C)C)(C)C>>[CH3:6][N:4]([CH3:5])[CH:3]=[CH:10][C:9]([C:12]1[CH:13]=[N:14][CH:15]=[N:16][CH:17]=1)=[O:11]

Inputs

Step One
Name
Quantity
6.01 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
1.54 g
Type
reactant
Smiles
C(C)(=O)C=1C=NC=NC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was air-cooled
FILTRATION
Type
FILTRATION
Details
the deposited crystal was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=NC=NC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.